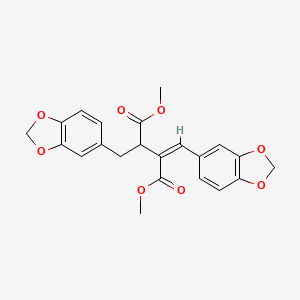

dimethyl (3Z)-2-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)butanedioate

Description

Dimethyl (3Z)-2-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)butanedioate is a complex ester derivative featuring two 1,3-benzodioxole substituents attached to a butanedioate backbone. The (3Z) configuration indicates the cis geometry of the exocyclic double bond, which influences molecular conformation and intermolecular interactions. The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry due to its ability to modulate pharmacokinetic properties and enhance binding affinity in bioactive molecules . This compound’s structural uniqueness lies in its conjugated system, which may contribute to electronic delocalization and stability.

Properties

Molecular Formula |

C22H20O8 |

|---|---|

Molecular Weight |

412.4 g/mol |

IUPAC Name |

dimethyl (3Z)-2-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)butanedioate |

InChI |

InChI=1S/C22H20O8/c1-25-21(23)15(7-13-3-5-17-19(9-13)29-11-27-17)16(22(24)26-2)8-14-4-6-18-20(10-14)30-12-28-18/h3-7,9-10,16H,8,11-12H2,1-2H3/b15-7- |

InChI Key |

MHPJAZYITXHVOI-CHHVJCJISA-N |

Isomeric SMILES |

COC(=O)C(CC1=CC2=C(C=C1)OCO2)/C(=C/C3=CC4=C(C=C3)OCO4)/C(=O)OC |

Canonical SMILES |

COC(=O)C(CC1=CC2=C(C=C1)OCO2)C(=CC3=CC4=C(C=C3)OCO4)C(=O)OC |

Origin of Product |

United States |

Biological Activity

Dimethyl (3Z)-2-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)butanedioate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

- Molecular Formula : C₂₂H₂₀O₈

- Molar Mass : 412.12 g/mol

- SMILES Notation : O=C(OC)C(=CC1=CC=C2OCOC2=C1)C(C(=O)OC)CC3=CC=C4OCOC4=C3

This structure suggests a potential for various interactions with biological targets due to the presence of multiple functional groups.

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing benzodioxole rings have been shown to inhibit key signaling pathways involved in cancer progression.

A study on related compounds demonstrated their ability to inhibit BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in various cancers . The specific compound under consideration may exhibit similar inhibitory effects due to its structural similarities.

Antioxidant Properties

The antioxidant activity of benzodioxole derivatives has been well-documented. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and inflammation.

In vitro studies have suggested that such compounds can enhance the activity of endogenous antioxidant enzymes, thereby providing a protective effect against oxidative damage.

Anti-inflammatory Effects

Inflammation is a common underlying factor in many chronic diseases. Compounds similar to this compound have shown promise in reducing inflammatory markers in various experimental models.

Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to their anti-inflammatory effects .

Case Studies and Research Findings

A review of literature reveals several relevant studies:

- Antitumor Efficacy : In a study involving pyrazole derivatives similar to the compound , researchers found significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The study highlighted the potential for these compounds to be used in combination therapies with existing chemotherapeutics like doxorubicin .

- Antioxidant Activity : A comparative analysis of various benzodioxole derivatives demonstrated their efficacy in DPPH radical scavenging assays. The results indicated that these compounds could effectively reduce oxidative stress in cellular models .

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may exert their effects through modulation of key signaling pathways involved in cell proliferation and apoptosis. This suggests a multifaceted approach to their biological activity, targeting several pathways simultaneously .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three benzodioxole- or benzimidazole-containing analogs from the evidence, focusing on structural features, synthesis, and functional attributes.

Key Observations:

Structural Diversity :

- The target compound’s Z-alkene and dual benzodioxole groups differentiate it from amide- or benzimidazole-based analogs. These features may enhance π-π stacking and rigidity compared to flexible alkyl chains in compounds 2 and 28 .

- Unlike the hydroxyl-containing compound in , the absence of polar groups in the target molecule may reduce aqueous solubility but improve membrane permeability.

Synthetic Routes :

- Compound 28 employs amide coupling, a common strategy for bioactive molecules, whereas the target compound likely requires aldol-like condensation or Wittig reactions to install the conjugated alkene.

- Esterification (as in compound 2 ) is a shared synthetic step, though the target compound’s di-ester structure necessitates selective protection/deprotection strategies.

Functional Implications :

- The benzodioxole groups in the target compound and compound 28 may confer similar metabolic stability via resistance to oxidative degradation .

- The tert-butyl group in and the hydroxyethylamine in demonstrate how auxiliary substituents can fine-tune solubility and target engagement, suggesting opportunities for structural optimization of the target molecule.

Research Findings and Methodological Insights

Structural Analysis:

- X-ray Crystallography : The target compound’s Z-configuration and molecular geometry could be confirmed using SHELX and visualized via ORTEP-3 . Analogous benzodioxole derivatives (e.g., ) rely on these tools for unambiguous structural assignment.

- Hydrogen Bonding: While the target compound lacks traditional H-bond donors, its ester carbonyls may participate in weak C=O···H-C interactions, as described in graph-set analysis .

Q & A

Q. What synthetic strategies are effective for preparing dimethyl (3Z)-2-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)butanedioate?

Methodological Answer: A plausible approach involves condensation reactions using acid chlorides and triethylamine in chloroform, as demonstrated for structurally similar benzodioxol-containing compounds . Key steps include:

- Step 1: Reacting benzodioxol precursors with acid chlorides under mild conditions (room temperature, 18 hours).

- Step 2: Neutralization with NaHCO₃ to isolate intermediates.

- Step 3: Purification via column chromatography to ensure stereochemical integrity (critical for the (3Z)-configuration).

Table 1: Optimization Parameters for Synthesis

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Chloroform | |

| Catalyst | Triethylamine | |

| Reaction Time | 18–24 hours | |

| Purification | Column chromatography |

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to verify methylidene protons (δ 6.5–7.5 ppm) and ester carbonyl signals (δ 165–170 ppm). For benzodioxol groups, characteristic peaks at δ 5.9–6.3 ppm (dioxolane protons) and δ 100–110 ppm (quaternary carbons) are expected .

- X-ray Crystallography: Resolve the (3Z)-configuration via single-crystal analysis, as applied to analogous dihydrofuran-2(3H)-one derivatives .

- IR Spectroscopy: Confirm ester C=O stretches (~1740 cm⁻¹) and benzodioxol C-O-C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can DFT calculations elucidate the electronic and optical properties of this compound?

Methodological Answer:

- Step 1: Optimize geometry using B3LYP/6-31G(d) to model the (3Z)-configuration and assess frontier molecular orbitals (HOMO-LUMO gaps) .

- Step 2: Calculate polarizability and hyperpolarizability for nonlinear optical (NLO) potential, as demonstrated for benzodioxol-fused heterocycles .

- Step 3: Compare experimental UV-Vis spectra (λmax ~300–350 nm for benzodioxol systems) with TD-DFT results to validate computational models .

Q. What methodologies resolve contradictions in proposed reaction mechanisms for benzodioxol-containing compounds?

Methodological Answer:

- Kinetic Isotope Effects (KIEs): Use deuterated substrates to identify rate-determining steps (e.g., methylidene formation vs. esterification) .

- Computational Transition-State Analysis: Locate intermediates using Gaussian or ORCA software to map energy barriers for competing pathways .

- In Situ Monitoring: Employ real-time FTIR or Raman spectroscopy to detect transient intermediates during synthesis .

Q. How can structure-activity relationships (SARs) be explored for pharmacological applications?

Methodological Answer:

- Step 1: Synthesize analogs with modified benzodioxol substituents (e.g., nitro, methoxy groups) to assess anticonvulsant or antioxidant activity, as seen in related pyrazole-carbohydrazides .

- Step 2: Conduct in vitro assays (e.g., GABA receptor binding or DPPH radical scavenging) to correlate substituent effects with bioactivity .

- Step 3: Perform molecular docking (AutoDock Vina) to predict binding affinities for target proteins .

Q. What challenges arise in characterizing the stereochemical purity of the (3Z)-isomer?

Methodological Answer:

- Chiral HPLC: Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate (3Z) and (3E) isomers .

- NOESY NMR: Detect spatial proximity between methylidene protons and benzodioxol methyl groups to confirm stereochemistry .

- VCD Spectroscopy: Compare experimental vibrational circular dichroism with DFT-simulated spectra for absolute configuration assignment .

Data Contradiction Analysis

Q. How to address discrepancies between experimental and computational spectroscopic data?

Methodological Answer:

- Error Source 1: Solvent effects in DFT models. Include PCM solvation models (e.g., chloroform) to improve UV-Vis/IR predictions .

- Error Source 2: Crystal packing forces in X-ray data. Use Hirshfeld surface analysis to quantify intermolecular interactions distorting bond lengths .

- Mitigation: Cross-validate results using multiple methods (e.g., NMR chemical shifts + DFT-NMR calculations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.